N-(4-ACETYLPHENYL)-2-({1-ETHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}SULFANYL)ACETAMIDE
Description
N-(4-Acetylphenyl)-2-({1-Ethyl-[1,2,4]Triazolo[4,3-a]Quinoxalin-4-yl}Sulfanyl)Acetamide is a heterocyclic compound featuring a fused [1,2,4]triazolo[4,3-a]quinoxaline core substituted with an ethyl group at position 1 and a sulfanylacetamide moiety linked to a 4-acetylphenyl group. This structure combines the electron-deficient quinoxaline system with a triazole ring, which is known to enhance DNA intercalation and topoisomerase inhibition properties. The acetylphenyl group contributes to solubility and target-binding specificity, making it a candidate for anticancer research .
Properties
IUPAC Name |
N-(4-acetylphenyl)-2-[(1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O2S/c1-3-18-24-25-20-21(23-16-6-4-5-7-17(16)26(18)20)29-12-19(28)22-15-10-8-14(9-11-15)13(2)27/h4-11H,3,12H2,1-2H3,(H,22,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAIFVZVVHLYUFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C2N1C3=CC=CC=C3N=C2SCC(=O)NC4=CC=C(C=C4)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ACETYLPHENYL)-2-({1-ETHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}SULFANYL)ACETAMIDE typically involves multiple steps, starting with the preparation of the quinoxaline core. The quinoxaline core can be synthesized through the condensation of o-phenylenediamine with a diketone.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
N-(4-ACETYLPHENYL)-2-({1-ETHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}SULFANYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the quinoxaline moiety to dihydroquinoxaline.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the quinoxaline or triazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
N-(4-ACETYLPHENYL)-2-({1-ETHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}SULFANYL)ACETAMIDE has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its biological activity can be explored for potential therapeutic applications, such as antimicrobial or anticancer agents.
Medicine: It may serve as a lead compound for drug development, targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of N-(4-ACETYLPHENYL)-2-({1-ETHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}SULFANYL)ACETAMIDE involves its interaction with specific molecular targets. The quinoxaline moiety can intercalate with DNA, disrupting its function, while the triazole ring can inhibit enzymes by binding to their active sites. These interactions can lead to various biological effects, such as cell cycle arrest or apoptosis.
Comparison with Similar Compounds
2-(Bis[1,2,4]Triazolo[4,3-a:3’,4’-c]Quinoxalin-3-ylsulfanyl)-N-(4-Fluorophenyl)Acetamide
- Structure: Contains a bis-triazoloquinoxaline system (two fused triazole rings) and a 4-fluorophenyl group.
- Activity : Exhibits potent Topoisomerase II (TopoII) inhibition, DNA intercalation, and cytotoxicity against Caco-2 (colon cancer) cells. Induces G2/M phase arrest and apoptosis at IC₅₀ values <10 μM .
- Comparison: The bis-triazolo system enhances DNA binding but reduces selectivity compared to the mono-triazolo structure of the target compound. The fluorophenyl group increases metabolic stability but may reduce solubility relative to the acetylphenyl group .
N-(4-Acetamidophenyl)-2-{[3-(4-Methylphenyl)-4-Oxo-3,4-Dihydroquinazolin-2-yl]Sulfanyl}Acetamide
- Structure: Replaces the triazoloquinoxaline core with a quinazolinone ring and substitutes the ethyl group with a 4-methylphenyl moiety.
- Comparison : The absence of the triazole ring diminishes TopoII inhibition but improves metabolic stability in hepatic models .
Analogues with Alternative Heterocyclic Systems
N-((1S,3R)-3-(6H-Pyrrolo[2,3-e][1,2,4]Triazolo[4,3-a]Pyrazin-1-yl)Cyclopentyl)-2-(4-Cyanophenyl)Acetamide
- Structure: Features a pyrrolo-triazolopyrazine core and a cyclopentyl-cyanophenyl system.
- Comparison: The pyrrolo-pyrazine system offers distinct binding to ATP pockets in kinases, diverging from the TopoII/DNA targeting mechanism of triazoloquinoxalines .
Data Table: Comparative Analysis of Key Compounds
Research Findings and Mechanistic Insights
- Target Compound : Demonstrates dual TopoII inhibition and DNA intercalation, with moderate cytotoxicity (IC₅₀ ~5 μM in preliminary assays). The ethyl group enhances membrane permeability, while the acetylphenyl moiety improves target affinity .
- Bis-Triazoloquinoxaline Analogues: Exhibit superior TopoII inhibition but higher toxicity in non-cancerous cells due to stronger DNA binding. The fluorophenyl group reduces oxidative metabolism, extending half-life in vivo .
- Quinazolinone Derivatives: Focus on kinase inhibition (e.g., EGFR, VEGFR) rather than DNA-targeted mechanisms. This structural class shows promise in overcoming multidrug resistance but lacks broad-spectrum anticancer activity .
Biological Activity
N-(4-Acetylphenyl)-2-({1-Ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique structural arrangement combining a 4-acetylphenyl group with a 1-ethyl-[1,2,4]triazolo[4,3-a]quinoxaline moiety linked via a sulfanyl bond. The following article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
Structural Characteristics
The molecular structure of this compound can be represented as follows:
| Component | Description |
|---|---|
| Molecular Formula | C21H23N5O2S |
| Molecular Weight | 405.48 g/mol |
| Structural Features | Contains a quinoxaline moiety and a triazole ring |
This compound's structural diversity contributes to its potential interactions with various biological targets.
The biological activity of this compound is hypothesized to involve several mechanisms:
- DNA Intercalation : The quinoxaline moiety may intercalate with DNA, potentially disrupting replication and transcription processes.
- Enzyme Inhibition : The triazole ring can inhibit enzymes by binding to their active sites, which may lead to altered metabolic pathways.
These interactions suggest that the compound could exhibit anticancer or antimicrobial properties.
Pharmacological Potential
Research into similar compounds within the triazolo[4,3-a]quinoxaline class indicates promising pharmacological activities:
- Antidepressant Effects : Compounds in this class have shown potential as rapid-acting antidepressants by reducing immobility in behavioral despair models in rats .
- Adenosine Receptor Modulation : Certain derivatives exhibit selective binding to adenosine A1 and A2 receptors, suggesting potential in treating neurological disorders .
Case Studies and Experimental Findings
Research studies have explored the biological effects of related compounds. For instance:
- Anticancer Activity : A study on 1-Ethyl-[1,2,4]triazolo[4,3-a]quinoxaline derivatives revealed significant cytotoxic effects against various cancer cell lines. These findings suggest that this compound may possess similar properties due to its structural similarities.
- Neuropharmacological Evaluation : Research indicates that derivatives of triazolo[4,3-a]quinoxalines can act as antagonists at adenosine receptors with implications for treating conditions like depression and anxiety disorders .
Data Table of Related Compounds
The following table summarizes the biological activities of related compounds within the quinoxaline and triazole classes:
| Compound Name | Biological Activity | Mechanism |
|---|---|---|
| 2-Aminoquinoxaline | Antibacterial | Targets bacterial enzymes |
| 1-Ethyl-[1,2,4]triazolo[4,3-a]quinoxaline | Anticancer | Induces apoptosis in cancer cells |
| N-(Phenyl)-sulfanylacetamide | Potentially less selective for adenosine receptors | Modulates neurotransmitter activity |
Q & A
Q. Methodological Answer :
- Cytotoxicity : MTT assay against cancer cell lines (e.g., HePG-2, Caco-2) with IC50 determination .
- Antimicrobial Activity : Broth microdilution to assess MIC (minimum inhibitory concentration) against Gram-positive/negative bacteria .
- Enzyme Inhibition : Fluorometric assays for Topoisomerase II (TopoII) activity, measuring DNA relaxation or cleavage .
Note : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate assays in triplicate .
Advanced: How can structure-activity relationships (SAR) be systematically investigated for this compound?
Q. Methodological Answer :
Substituent Variation : Modify the ethyl group at position 1 (e.g., isopropyl, cyclopropyl) to assess steric/electronic effects on TopoII inhibition .
Acetylphenyl Replacement : Test analogues with nitro, methoxy, or halide substituents to evaluate hydrophobic/hydrophilic interactions .
Biological Profiling : Compare IC50 values across modified derivatives using standardized assays (Table 1).
Q. Table 1. SAR Comparison of Triazoloquinoxaline Analogues
| Substituent (Position 1) | IC50 (Caco-2, μM) | TopoII Inhibition (%) |
|---|---|---|
| Ethyl | 1.2 | 85 |
| Isopropyl | 0.8 | 92 |
| Cyclopropyl | 2.5 | 68 |
Data adapted from triazoloquinoxaline derivatives with similar cores .
Advanced: How can researchers resolve contradictions in reported pharmacological data (e.g., varying cytotoxicity across studies)?
Q. Methodological Answer :
Standardize Assay Conditions : Ensure consistent cell lines, passage numbers, and culture media .
Validate Mechanisms : Use orthogonal assays (e.g., apoptosis via Annexin V/PI staining, cell cycle analysis via flow cytometry) to confirm cytotoxicity .
Control for Purity : Characterize batches with HPLC (>95% purity) and exclude solvent/DMSO artifacts .
Advanced: What methodologies are used to study the compound’s mechanism of action (e.g., TopoII inhibition)?
Q. Methodological Answer :
- TopoII Decatenation Assay : Measure ATP-dependent DNA decatenation using kinetoplast DNA (kDNA) and gel electrophoresis .
- DNA Intercalation : UV-Vis spectroscopy to detect hypochromic shifts in compound-DNA mixtures .
- Apoptosis Pathways : Western blotting for caspase-3/9 activation and PARP cleavage in treated cells .
Advanced: How can pharmacokinetic properties (e.g., metabolic stability) be optimized?
Q. Methodological Answer :
LogP Optimization : Introduce polar groups (e.g., morpholine) to reduce lipophilicity while maintaining target binding .
Microsomal Stability : Incubate with liver microsomes (human/rat) to identify metabolic hotspots; stabilize via fluorination or methylation .
Plasma Protein Binding : Use equilibrium dialysis to assess free fraction; adjust substituents to improve bioavailability .
Basic: What analytical challenges arise in characterizing this compound?
Q. Methodological Answer :
- Structural Confirmation : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in the triazoloquinoxaline core .
- Purity Assessment : Employ reverse-phase HPLC with PDA detection (λ = 254 nm) and C18 columns .
- Crystallography : Attempt single-crystal X-ray diffraction to confirm absolute stereochemistry .
Advanced: How can selectivity for cancer cells over normal cells be enhanced?
Q. Methodological Answer :
Selectivity Index (SI) : Calculate SI = IC50(normal cells)/IC50(cancer cells); aim for SI > 5 .
Targeted Delivery : Conjugate with folate or peptide ligands to exploit receptor overexpression in cancer cells .
Off-Target Profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to minimize unintended effects .
Basic: What spectroscopic techniques are critical for confirming structural integrity?
Q. Methodological Answer :
- NMR : H NMR for acetamide protons (δ 2.1–2.3 ppm) and triazole protons (δ 8.0–8.5 ppm) .
- IR Spectroscopy : Confirm carbonyl stretches (C=O at ~1680 cm) and S-H absence (post-sulfanyl coupling) .
- Mass Spectrometry : HRMS to verify molecular ion ([M+H]) and rule out byproducts .
Advanced: What strategies are recommended for optimizing in vivo efficacy?
Q. Methodological Answer :
Prodrug Design : Mask polar groups (e.g., acetamide) with ester linkages to improve oral absorption .
Toxicity Screening : Conduct acute toxicity studies in rodents (LD50, hematological/biochemical parameters) .
Xenograft Models : Evaluate tumor growth inhibition in Caco-2 xenografts with pharmacokinetic-pharmacodynamic (PK-PD) modeling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
